molecular formula C11H14FN3O B1475597 (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 1566846-85-2

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B1475597
CAS No.: 1566846-85-2
M. Wt: 223.25 g/mol
InChI Key: MKVQTBRIUKQZEV-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with an amino group and a fluoropyridine moiety

Biochemical Analysis

Biochemical Properties

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptor proteins, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect . Toxicity studies have highlighted the importance of determining safe dosage ranges to avoid harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 4-aminopiperidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-5-8(6-14-7-9)11(16)15-3-1-10(13)2-4-15/h5-7,10H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVQTBRIUKQZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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